MFCD02356924

Description

MFCD02356924 is a synthetic organic compound with a molecular formula inferred to be C₆H₅BBrClO₂ based on structurally analogous compounds (e.g., CAS 1046861-20-4) . It belongs to the boronic acid derivative family, characterized by a benzene ring substituted with boron, bromine, chlorine, and oxygen functional groups. This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura reactions, due to its boronic acid moiety, which facilitates carbon-carbon bond formation in pharmaceutical and materials science applications .

Key Properties (hypothetical, derived from analogous compounds):

- Molecular Weight: ~235–240 g/mol

- LogP (Octanol-Water Partition Coefficient): ~2.15 (XLOGP3), indicating moderate lipophilicity .

- Solubility: ~0.24 mg/mL in aqueous solutions, classifying it as "soluble" under standard conditions .

- Synthetic Accessibility: Rated ~2.07 (on a scale where lower values indicate easier synthesis), suggesting moderate complexity in preparation .

Synthesis: this compound is synthesized via palladium-catalyzed cross-coupling in a tetrahydrofuran (THF)/water solvent system at 75°C, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst .

Properties

IUPAC Name |

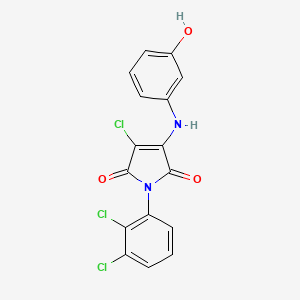

3-chloro-1-(2,3-dichlorophenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3N2O3/c17-10-5-2-6-11(12(10)18)21-15(23)13(19)14(16(21)24)20-8-3-1-4-9(22)7-8/h1-7,20,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQXJKJFLWTKJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC2=C(C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02356924 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes may include:

Condensation Reactions: Utilizing specific catalysts and solvents to facilitate the formation of the desired compound.

Purification Processes: Employing techniques such as recrystallization or chromatography to isolate and purify the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining optimal reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions: MFCD02356924 undergoes various chemical reactions, including:

Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

Reduction: Using reducing agents to convert the compound into its reduced form.

Substitution: Participating in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents like ethanol, methanol, or dichloromethane are used to dissolve the compound and facilitate reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives.

Scientific Research Applications

MFCD02356924 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential and pharmacological properties.

Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD02356924 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD02356924’s utility, it is compared below with structurally and functionally analogous compounds , including MFCD27125691 () and CAS 1533-03-5 ().

Table 1: Structural and Functional Comparison

Table 2: Similarity Scores and Functional Overlap

Key Findings:

Structural Analogues: Boronic acid derivatives like (3-Bromo-5-chlorophenyl)boronic acid share ~87% structural similarity with this compound, enabling interchangeable use in catalysis . CAS 1533-03-5 (C₁₀H₉F₃O) exhibits lower structural similarity (~71%) but shares functional relevance as a pharmaceutical precursor . Its trifluoromethyl group enhances metabolic stability, a feature absent in MFCD02356923.

Functional Analogues: MFCD27125691 is a therapeutic candidate for cancer and immune disorders, diverging from this compound’s catalytic role.

Performance Metrics :

- This compound’s moderate solubility (0.24 mg/mL) limits its use in aqueous-phase reactions compared to more soluble analogues like CAS 1533-03-5 (0.687 mg/mL) .

- Its synthetic accessibility score (2.07) positions it between CAS 1533-03-5 (1.95) and complex therapeutic agents like MFCD27125691, which likely require multi-step synthesis .

Research Implications and Limitations

- Advantages : this compound’s halogen substituents offer tunable reactivity for targeted catalysis, outperforming simpler boronic acids in selectivity .

- Limitations : Low aqueous solubility may necessitate solvent optimization or derivatization for industrial applications.

- Future Directions : Comparative studies with CAS 1761-61-1 (), a brominated aromatic compound, could reveal new reactivity patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.